molecular formula C21H18N2O3 B2892720 furan-2-yl(5-(2-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone CAS No. 899724-56-2

furan-2-yl(5-(2-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone

Cat. No.: B2892720
CAS No.: 899724-56-2
M. Wt: 346.386
InChI Key: KRFFIZCZRCRQOP-UHFFFAOYSA-N
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Description

The compound furan-2-yl(5-(2-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone features a pyrazoline core substituted with a 2-methoxyphenyl group at position 5, a phenyl group at position 3, and a furan-2-yl carbonyl moiety. Pyrazoline derivatives are widely studied for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The 2-methoxyphenyl substituent may enhance bioavailability due to its electron-donating methoxy group, which can influence electronic properties and receptor interactions .

Properties

IUPAC Name

furan-2-yl-[3-(2-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c1-25-19-11-6-5-10-16(19)18-14-17(15-8-3-2-4-9-15)22-23(18)21(24)20-12-7-13-26-20/h2-13,18H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRFFIZCZRCRQOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CC(=NN2C(=O)C3=CC=CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furan-2-yl(5-(2-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carbaldehyde with 2-methoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization with phenylhydrazine under acidic conditions to yield the dihydropyrazole core. The final step involves the acylation of the dihydropyrazole with benzoyl chloride to obtain the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(5-(2-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The dihydropyrazole core can be reduced to pyrazoline derivatives.

    Substitution: Electrophilic substitution reactions can occur on the phenyl and methoxyphenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Pyrazoline derivatives.

    Substitution: Halogenated or nitrated derivatives of the phenyl and methoxyphenyl rings.

Scientific Research Applications

Mechanism of Action

The mechanism of action of furan-2-yl(5-(2-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone involves its interaction with specific molecular targets. For instance, as a protein tyrosine kinase inhibitor, it binds to the active site of the enzyme, preventing its phosphorylation activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of pyrazoline derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparisons
Compound Name / Substituents Key Features Biological Activity Reference
Target Compound : 5-(2-Methoxyphenyl)-3-phenyl - 2-Methoxyphenyl (electron-donating)
- Furan-2-yl carbonyl
Not explicitly reported; inferred antimicrobial/anticancer potential
5-(4-Bromophenyl)-3-phenyl (11b) - 4-Bromophenyl (electron-withdrawing)
- Benzofuran and trifluoromethyl groups
Anti-inflammatory, analgesic (92% yield)
5-(4-Chlorophenyl)-3-phenyl (CL-1) - 4-Chlorophenyl
- Hydrazinyloxypropan-1-one
Antibacterial (maximum activity in analogues)
5-Hydroxy-3-methyl-5-phenyl - Hydroxy and methyl groups
- Furan-2-yl carbonyl
Hydrogen-bonding interactions in crystal structure
5-(2-Nitrophenyl)-furan-2-yl - Nitro group (strong electron-withdrawing)
- Acetyl group
Crystallographic stability
5-(4-Fluorophenyl)-3-phenyl (M6) - 4-Fluorophenyl
- Nitro groups
High electrophilicity (DFT study)
Key Observations:

Electron-Donating vs. Electron-Withdrawing Groups: The 2-methoxyphenyl group in the target compound likely increases electron density, enhancing interactions with electron-deficient biological targets. Fluorophenyl derivatives (e.g., M6 in ) exhibit balanced lipophilicity and electronic effects, making them suitable for CNS-targeting drugs.

Heterocyclic Additions :

  • Thiazolone () and benzofuran () moieties introduce additional hydrogen-bonding or π-stacking capabilities, broadening antimicrobial and anti-inflammatory activities.
  • The furan-2-yl carbonyl group in the target compound may contribute to planar molecular geometry, facilitating intercalation with DNA or enzymes .

Synthetic Routes: Claisen-Schmidt condensation is commonly used for pyrazoline synthesis (e.g., ), while reactions with hydrazonoyl halides yield thiazole hybrids (). Higher yields (>90%) are noted for anti-inflammatory derivatives ().

Physicochemical and Crystallographic Insights

  • Hydrogen Bonding : The 5-hydroxy-3-methyl analogue () forms intramolecular O–H⋯O bonds, stabilizing its crystal lattice.
  • Thermal Stability : Nitro-substituted derivatives () exhibit higher melting points (>300°C) due to strong intermolecular interactions.

Biological Activity

Furan derivatives, particularly those containing pyrazole moieties, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound furan-2-yl(5-(2-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone is a notable example of this class, exhibiting various pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C20H18N2O2C_{20}H_{18}N_2O_2, and its structure consists of a furan ring linked to a pyrazole derivative, which is further substituted with methoxy and phenyl groups. This structural complexity contributes to its biological activity.

1. Anticancer Activity

Research indicates that pyrazole derivatives, including the compound , exhibit significant anticancer properties. For instance, studies have shown that related pyrazole compounds can inhibit the growth of various cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

CompoundCell LineIC50 (µM)Mechanism
Pyrazole Derivative AMCF-70.08Apoptosis induction
Pyrazole Derivative BA5490.07Cell cycle arrest

2. Anti-inflammatory Activity

Furan-based pyrazoles have also been reported to exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. This inhibition leads to reduced production of pro-inflammatory mediators such as prostaglandins.

3. Antimicrobial Activity

Some studies have highlighted the antimicrobial potential of pyrazole derivatives against various bacterial strains. The presence of the methoxy group enhances lipophilicity, aiding in membrane penetration and increasing antimicrobial efficacy.

Study on Anticancer Properties

In a study published in the International Journal of Pharmaceutical Sciences Review and Research, a series of pyrazole derivatives were synthesized and evaluated for their anticancer activity. The compound This compound demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value of 0.08 µM, indicating its potential as an anticancer agent .

Study on Anti-inflammatory Effects

Another research article focused on the anti-inflammatory properties of furan-containing compounds. The study revealed that derivatives similar to the target compound effectively inhibited COX enzymes, leading to decreased levels of inflammatory cytokines in vitro .

Mechanistic Insights

The biological activities of furan-based pyrazoles can be attributed to several mechanisms:

  • Apoptosis Induction : Compounds induce programmed cell death in cancer cells.
  • Enzyme Inhibition : Inhibition of COX enzymes reduces inflammation.
  • Membrane Interaction : Enhanced lipophilicity allows better interaction with microbial membranes, increasing antimicrobial activity.

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